Product packaging for Cinnamyl phenyl ether(Cat. No.:CAS No. 16519-25-8)

Cinnamyl phenyl ether

Cat. No.: B14123673
CAS No.: 16519-25-8
M. Wt: 210.27 g/mol
InChI Key: LLOUPYJHSJUFQI-JXMROGBWSA-N
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Description

Cinnamyl phenyl ether (CAS 16519-25-8) is an organic compound with the molecular formula C15H14O and a molecular weight of 210.28 g/mol. It is an off-white to white solid . This compound serves as a highly valuable and stable allylic electrophile in modern organic synthesis, particularly in transition metal-catalyzed reactions under mild and environmentally friendly conditions. Its primary research value lies in its utility as a cross-coupling partner, a role not traditionally associated with allylic ethers. A key application is in palladium-catalyzed amination reactions , which proceed efficiently at room temperature in water as the sole medium, using micellar catalysis to facilitate the process . This method enables the chemoselective formation of carbon-nitrogen bonds with various amines, including sterically hindered and functionalized examples, to produce allylic amines—important structural motifs in medicinal chemistry and natural product synthesis. The phenyl ether group acts as an effective leaving group in these substitutions. Furthermore, this compound is a proficient substrate for the synthesis of allylic silanes via Pd-catalyzed silylation with disilanes . This transformation also occurs at room temperature in water, providing access to allylic silanes, which are pivotal reagents in the Hosomi-Sakurai reaction and Hiyama coupling, with high regioselectivity favoring the linear product. The mechanism of action in these Pd-catalyzed reactions typically involves the oxidative addition of palladium(0) into the allylic C–O bond, forming a π-allylpalladium intermediate. This key intermediate is then susceptible to nucleophilic attack by a nitrogen nucleophile (in amination) or to transmetalation with a disilane (in silylation) . Its stability, compared to more labile groups like acetates or carbonates, and its chemoselectivity offer significant advantages in multi-step synthesis. Research also explores its behavior in regio- and enantioselective alkylations catalyzed by other metals, such as ruthenium, which can favor the formation of branched isomers . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B14123673 Cinnamyl phenyl ether CAS No. 16519-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16519-25-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

[(E)-3-phenoxyprop-1-enyl]benzene

InChI

InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+

InChI Key

LLOUPYJHSJUFQI-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2

Origin of Product

United States

Significance of Aryl Ethers in Organic Chemistry Research

Aryl ethers, which contain an ether linkage with at least one aromatic ring, are a crucial motif in a vast array of organic molecules. They are prevalent in many natural products, pharmaceuticals, and agrochemicals, making their synthesis a significant focus of organic chemistry research. numberanalytics.comsioc-journal.cn The stability and versatility of the ether bond make aryl ethers valuable intermediates in the construction of more complex molecular architectures. numberanalytics.com

Traditional methods for synthesizing aryl ethers often involve the coupling of arenes with a leaving group and alcohols, which can require harsh reaction conditions and generate significant waste. sioc-journal.cn Consequently, there has been a considerable research effort to develop more atom-economical and environmentally friendly synthetic routes. sioc-journal.cnsioc-journal.cn A notable area of advancement is the synthesis of aryl ethers through C-H alkoxylation or aryloxylation via dehydrogenative coupling, which avoids the need for pre-functionalized starting materials. sioc-journal.cn Furthermore, the development of transition-metal-catalyzed cross-coupling reactions has provided milder and more efficient pathways to a wide range of aryl ethers. google.com

Structural Framework of Cinnamyl Phenyl Ether: a Research Focus

Cinnamyl phenyl ether possesses a distinct molecular architecture that combines a phenyl group and a cinnamyl group linked by an ether oxygen. This structure, with the IUPAC name [(E)-3-phenoxyprop-1-enyl]benzene, has been the subject of various research investigations. nih.gov The presence of the cinnamyl moiety, with its reactive double bond, and the stable phenyl ether linkage, provides a platform for diverse chemical transformations.

Spectroscopic techniques are crucial for characterizing the structure of this compound. For instance, in a study on starch cinnamyl ethers, the aromatic protons of the cinnamyl group were observed in the 7.2-7.5 ppm range in the 1H NMR spectrum, while the vinyl protons resonated at approximately 6.65 ppm and 6.35 ppm. rsc.org The allylic methylene (B1212753) protons attached to the ether oxygen showed a characteristic shift. rsc.org

Overview of Research Trajectories for Cinnamyl Phenyl Ether

Catalytic Approaches to Etherification: Contemporary Developments

The synthesis of this compound and its analogues has been significantly advanced through the development of novel catalytic methods. These contemporary approaches offer improvements in efficiency, selectivity, and substrate scope compared to classical methods.

Transition Metal-Mediated Cross-Coupling Strategies

Transition metal catalysis has emerged as a powerful tool for the formation of the ether linkage in this compound. Palladium and copper-based catalysts are at the forefront of these developments.

Palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, have been adapted for the synthesis of aryl cinnamyl ethers. lookchem.com For instance, the reaction of allyl aryl ethers with aryl iodides in the presence of a palladium acetate (B1210297) catalyst and a phosphine-free hydrazone ligand yields aryl cinnamyl ethers in good yields. lookchem.com The proposed mechanism involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by insertion of the allyl phenyl ether and subsequent β-hydride elimination to afford the this compound. lookchem.com Another palladium-catalyzed approach involves the etherification of cinnamyl alcohol or its derivatives with phenols. lookchem.com Buchwald and Hartwig have made significant contributions by developing phosphine-ligated palladium complexes for the formation of C-O bonds, including the synthesis of diaryl ethers. scirp.org

Copper-catalyzed methods also provide a valuable route to this compound. Optimization studies have identified copper(II) acetate monohydrate as an effective and economical copper source for the coupling of potassium phenyltrifluoroborate with cinnamyl alcohol. acs.org More recently, a method utilizing copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as a catalyst and neocuproine (B1678164) as a ligand has been developed for the synthesis of cinnamyl ether derivatives directly from secondary and tertiary cinnamyl alcohols, which are often prone to dehydration. rsc.org This method is particularly useful for attaching long alkoxy chains to these challenging substrates. rsc.org

Furthermore, nickel pincer complexes have been shown to effectively catalyze the cross-coupling reaction of allylic aryl ethers with arylmagnesium reagents. nih.govmdpi.com These reactions exhibit high regioselectivity, yielding the linear coupled products in high yields. nih.gov The reaction is believed to proceed through a π-allyl nickel intermediate. nih.gov

Table 1: Comparison of Transition Metal-Mediated Syntheses of this compound Analogues
Catalyst SystemReactantsProductYield (%)Reference
Pd(OAc)₂ / Hydrazone LigandAllyl phenyl ether, IodobenzeneThis compoundGood lookchem.com
Cu(OAc)₂·H₂OCinnamyl alcohol, Potassium phenyltrifluoroborateThis compoundOptimized acs.org
CuSO₄·5H₂O / NeocuproineSecondary/Tertiary Cinnamyl AlcoholsCinnamyl ether derivatives- rsc.org
Nickel Pincer ComplexThis compound, p-Tolylmagnesium bromide1,3-Diphenyl-1-propene91 nih.govmdpi.com
[Pd(allyl)Cl]₂ / DPEphosThis compound, DibenzylamineN,N-Dibenzylcinnamylamine~95 nih.gov

Organocatalytic Methods for Ether Bond Formation

While transition metal catalysis is prevalent, organocatalytic methods offer a metal-free alternative for ether bond formation. These methods often rely on the activation of one of the coupling partners by a small organic molecule. For instance, DBU (1,8-Diazabicyclo[11.7.0]undec-7-ene) has been used as a Brønsted base to catalyze the esterification of cinnamyl alcohol, a reaction that can be scaled up to a multigram scale. beilstein-journals.org Although this example leads to an ester, the principle of activating an alcohol with an organocatalyst can be extended to ether synthesis. The development of organocatalytic methods for the direct synthesis of this compound is an active area of research, aiming to provide more sustainable and environmentally friendly synthetic routes.

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling radical-based transformations under mild conditions. acs.orgethz.ch This approach has been applied to the synthesis of allylic ethers and related compounds. For example, the use of an iridium photosensitizer can facilitate the E to Z isomerization of cinnamyl ethers and alcohols, providing access to the less stable cis-isomers. researchgate.net

The synthesis of allylic carboxylates from styrenes has been achieved through a dual visible-light/cobalt-catalyzed dehydrogenative process, showcasing the potential of photoredox catalysis for functionalizing allylic C-H bonds. nih.gov While direct synthesis of this compound via photoredox catalysis is still an emerging area, the principles have been established. For instance, visible-light-mediated protocols have been developed for the C-H amination of ethers, demonstrating the feasibility of functionalizing the α-position of ethers under mild, metal-free conditions. acs.orgnih.gov These methods often involve the formation of an electron donor-acceptor (EDA) complex which, upon irradiation with visible light, initiates a radical chain process. acs.orgnih.gov The extension of these principles to the direct C-O bond formation between a phenol (B47542) and a cinnamyl-type radical intermediate holds promise for future synthetic strategies.

Classical Ether Synthesis Routes: Mechanistic Refinements

Traditional methods for ether synthesis, namely the Williamson ether synthesis and the Mitsunobu reaction, remain relevant and have been refined to improve their efficiency and selectivity for synthesizing this compound.

Williamson Ether Synthesis: Modern Adaptations and Selectivity

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is a fundamental method for preparing ethers. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this would typically involve the reaction of sodium phenoxide with cinnamyl chloride or bromide. To improve the efficiency and overcome challenges such as phase separation between the reactants, modern adaptations have been introduced.

One significant advancement is the use of phase-transfer catalysts (PTCs). numberanalytics.com A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide or phenoxide from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. scribd.comyoutube.com The catalyst's lipophilic exterior and hydrophilic interior allow it to shuttle the anionic nucleophile across the phase boundary. youtube.com Electrochemical studies have suggested that the role of the PTC is to establish a potential difference between the phases, which drives the transfer of the reactive ions. capes.gov.br

Microwave irradiation has also been employed to accelerate the Williamson ether synthesis, leading to reduced reaction times and often improved yields. numberanalytics.com The choice of solvent and base remains crucial for optimizing the reaction and minimizing side reactions like elimination, particularly with secondary alkyl halides. masterorganicchemistry.com

Table 2: Key Features of Modern Williamson Ether Synthesis Adaptations
AdaptationPrincipleAdvantagesKey Considerations
Phase-Transfer Catalysis Facilitates transfer of nucleophile between phases. scribd.comIncreased reaction rates, milder conditions, use of inexpensive bases.Choice of catalyst and solvent system is critical.
Microwave Irradiation Accelerates reaction through rapid heating. numberanalytics.comReduced reaction times, potential for higher yields.Requires specialized equipment, potential for localized overheating.

Mitsunobu Reaction and Variants in Phenyl Ether Formation

The Mitsunobu reaction provides a powerful method for the synthesis of ethers from an alcohol and a phenolic component under mild, redox-neutral conditions. organic-chemistry.orgwikipedia.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the context of this compound synthesis, cinnamyl alcohol would be reacted with phenol in the presence of these reagents.

The mechanism involves the initial formation of a betaine (B1666868) intermediate from the phosphine and the azodicarboxylate. wikipedia.org This intermediate then activates the alcohol, making it a good leaving group, which is subsequently displaced by the phenoxide in an SN2 fashion, leading to inversion of stereochemistry if the alcohol is chiral. organic-chemistry.org

Standard literature procedures for preparing O-cinnamyl phenyl ethers often utilize the Mitsunobu reaction. researchgate.net For example, a stirred solution of cinnamyl alcohol, phenol, and triphenylphosphine in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere is treated with DEAD at 0 °C, and the reaction is then allowed to proceed at room temperature. researchgate.net

Variations of the Mitsunobu reaction have been developed to simplify the purification process by using polymer-supported reagents or modified phosphines. scribd.com The reaction is widely applicable for the formation of various ethers, including aryl-alkyl, propargylic, and allylic ethers. scribd.com

Table 3: Typical Conditions for Mitsunobu Synthesis of this compound
ReagentRoleTypical Stoichiometry (relative to alcohol)
Cinnamyl AlcoholSubstrate1.0 equiv
PhenolNucleophile1.2 equiv
Triphenylphosphine (PPh₃)Activates alcohol1.3 equiv
Diethyl Azodicarboxylate (DEAD)Oxidant1.5 equiv
Tetrahydrofuran (THF)Solvent-

Stereoselective Synthesis of this compound and Stereoisomers

The creation of specific stereoisomers of this compound is crucial for applications where chirality influences biological activity or material properties. This section delves into asymmetric approaches to produce enantiomerically enriched or pure products.

Asymmetric Approaches to Cinnamyl Moiety Precursors

The stereochemistry of the final this compound is often dictated by the chirality of its precursors, particularly the cinnamyl alcohol moiety. Several asymmetric strategies have been developed to synthesize chiral cinnamyl alcohol and its derivatives.

One prominent method is the Sharpless Asymmetric Epoxidation (SAE) of trans-cinnamyl alcohol, which can produce the corresponding epoxide in high yield and excellent enantiomeric excess (ee). semanticscholar.org This epoxide serves as a versatile intermediate for further transformations. For instance, regioselective opening of the epoxide with sodium azide (B81097) can lead to the formation of an azido (B1232118) diol, a key precursor for various chiral compounds. semanticscholar.org

Another approach involves the asymmetric hydrogenation of cinnamyl alcohol derivatives. Iridium-catalyzed asymmetric hydrogenation has been shown to be effective for a range of γ-substituted cinnamyl alcohols, yielding chiral alcohols with high enantioselectivity. diva-portal.org This method has been successfully applied in the formal synthesis of complex molecules like Aliskiren. diva-portal.org

Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols, including cinnamyl alcohol, provides a direct route to chiral γ-amino alcohols. nih.gov By carefully selecting the solvent, the undesired reduction of the starting material can be minimized, leading to the desired 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.gov

Furthermore, asymmetric synthesis of cinnamyl derivatives can be achieved through reactions involving chiral Schiff bases. For example, the reaction of cinnamyl halides with Ni(II)-complexes of chiral Schiff bases derived from glycine (B1666218) or alanine (B10760859) has been developed for the large-scale synthesis of enantiomerically pure trans-cinnamylglycine and -α-alanine. capes.gov.br

The development of these asymmetric methods provides access to a variety of chiral cinnamyl precursors, which are essential for the stereoselective synthesis of this compound and its analogues.

Chiral Auxiliary and Ligand-Controlled Syntheses

The use of chiral auxiliaries and ligands offers another powerful strategy for controlling the stereochemical outcome of reactions to produce this compound and its derivatives.

Chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemistry of a reaction and are subsequently removed, have been successfully employed. For instance, Evans oxazolidinones have been used as chiral auxiliaries in the [2+2] photodimerization of cinnamic acid derivatives to afford enantiopure cyclobutanes with up to 99% enantiomeric excess after removal of the auxiliary. rsc.orgrsc.org This demonstrates the potential of chiral auxiliaries to control stereoselectivity in reactions involving the cinnamate (B1238496) scaffold.

Ligand-controlled synthesis provides an elegant way to influence the regioselectivity and enantioselectivity of a reaction. In the context of etherification, an iridium-phosphoramidite complex has been utilized for the enantioselective and regioselective allylic etherification of aryloxides with achiral (E)-cinnamyl electrophiles, yielding chiral allylic aryl ethers in high yields and with excellent selectivity. organic-chemistry.org

Similarly, in copper-catalyzed reactions, the choice of a chiral ligand can reverse the regiochemistry of hydrocupration of cinnamic acid derivatives, leading to the formation of β-amino acid derivatives. nih.gov Palladium catalysis has also demonstrated ligand-controlled regioselectivity in the aminocarbonylation of tert-alcohols, where different ligands direct the reaction to produce either α-quaternary amides or β-substituted amides. rsc.org The palladium pre-catalyst, [Pd(π-cinnamyl)Cl]₂, has been identified as effective in these transformations. rsc.org

These examples highlight the critical role of chiral auxiliaries and ligands in directing the stereochemical course of reactions, enabling the synthesis of specific stereoisomers of this compound and related compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at developing more environmentally benign and sustainable processes. This involves the use of safer solvents, minimizing waste, and improving atom economy.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research has focused on performing syntheses in alternative media like water or under solvent-free conditions.

The Williamson ether synthesis, a classical method for preparing ethers, is being adapted to be more sustainable. numberanalytics.com Palladium-catalyzed allylic aminations of this compound have been successfully carried out in water at room temperature using nanomicelle-forming surfactants. nih.govbeilstein-journals.org This approach avoids the use of organic solvents and allows for reactions under mild conditions.

Solvent-free conditions have also been explored for the synthesis of cinnamic acid derivatives. For example, the esterification of cinnamic acid has been achieved under solvent-free conditions catalyzed by graphene oxide, with the catalyst being recyclable. beilstein-journals.org Similarly, a ceria-catalyzed esterification of cinnamamide (B152044) with phenol has been reported to proceed efficiently in the absence of a solvent. beilstein-journals.org The synthesis of natural cinnamyl alcohol from cinnamaldehyde (B126680) has been demonstrated using sodium borohydride (B1222165) in water. mdpi.com

The use of dimethyl carbonate (DMC), a green solvent and reagent, has been investigated for reactions with cinnamyl alcohol. rsc.org Depending on the catalyst and reaction temperature, DMC can selectively promote either transesterification or etherification. rsc.org

Atom Economy and Waste Minimization Studies

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a fundamental principle of green chemistry. um-palembang.ac.id Strategies to improve atom economy and minimize waste are central to developing sustainable synthetic methods.

Traditional methods for ether and ester synthesis often generate stoichiometric amounts of byproducts, leading to low atom economy. google.com For instance, activating a carboxylic acid as an acid chloride or anhydride (B1165640) for esterification results in the production of HCl or a carboxylic acid as waste. google.com

To address this, catalytic approaches are being developed. A catalytic reductive etherification of ketones with alcohols using a heterogeneous platinum catalyst produces only water as a byproduct, which can be trapped, thus offering a waste-minimized route to ethers. organic-chemistry.org Similarly, a counterattack protocol for the cleavage of phenylmethyl ethers allows for the reuse of the phenylmethyl moiety as benzyl (B1604629) bromide, improving both atom economy and waste minimization. organic-chemistry.org

The development of processes that reduce the number of synthetic steps also contributes to waste minimization. A single-step green process for the direct oxidation of cinnamaldehydes or cinnamyl alcohols to the corresponding cinnamates has been developed, avoiding the multi-step procedures of traditional methods. google.com

The use of azeotropes can also be a powerful tool for waste minimization by facilitating the removal of byproducts and influencing reaction selectivity. mdpi.com In the context of industrial processes, minimizing waste streams, such as those from photoresistor thinners like propylene (B89431) glycol monomethyl ether, is an important consideration. mdpi.com

By focusing on catalytic methods, one-pot reactions, and the reuse of reagents, researchers are continuously improving the atom economy and reducing the environmental impact of synthesizing this compound and its analogues.

High-Resolution Spectroscopic Techniques for Structural Assignment

Modern spectroscopy provides an array of tools to map molecular connectivity, identify functional groups, and probe the dynamic behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules like this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom.

¹H NMR: The proton spectrum reveals distinct signals for the aromatic protons on the phenyl and cinnamyl groups, the vinylic protons of the carbon-carbon double bond, and the methylene (B1212753) (-CH₂-) protons adjacent to the ether oxygen.

¹³C NMR: The carbon spectrum shows the number of unique carbon atoms, with chemical shifts indicating whether they are part of an aromatic ring, a double bond, or a methylene group.

For unambiguous assignment, advanced two-dimensional (2D) NMR techniques are employed. Studies on derivatives such as cinnamyl-α-cyclodextrins have demonstrated the power of these methods. beilstein-journals.org

COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, identifying adjacent protons (e.g., linking the vinylic protons to the methylene protons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the ether linkage (e.g., from the methylene protons to the phenoxy carbon).

These combined techniques allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-O-CH₂-Methylene~4.7~69
-CH₂-CH=CH-Vinylic~6.4~124
-CH=CH-PhVinylic~6.7~134
Cinnamyl Phenyl (ortho, meta, para)Aromatic7.2-7.5126-129
Cinnamyl Phenyl (ipso)Aromatic-~136
Phenoxy (ortho, para)Aromatic~6.9~115, ~121
Phenoxy (meta)Aromatic~7.3~130
Phenoxy (ipso)Aromatic-~158

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. photothermal.com For this compound, these techniques confirm the presence of the key structural components. The analysis of related structures like cinnamyl alcohol and other aromatic ethers provides a basis for assigning these vibrational modes. researchgate.netijaemr.com

Aromatic Rings: Strong bands corresponding to C=C stretching vibrations within the phenyl rings are expected in the 1450-1610 cm⁻¹ region. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹.

Ether Linkage: The most characteristic vibration for the ether group is the asymmetric C-O-C stretch, which gives rise to a strong, distinct band typically found in the 1200-1260 cm⁻¹ range for aryl ethers. A symmetric stretch is expected at a lower frequency, around 1020-1080 cm⁻¹.

Alkene Group: The C=C stretch of the cinnamyl group's double bond is expected around 1650 cm⁻¹. The C-H stretching of the vinylic protons occurs above 3000 cm⁻¹, while out-of-plane C-H bending vibrations for the trans-alkene are characteristically found near 965 cm⁻¹.

Table 2: Key Vibrational Modes for this compound Frequencies are approximate and based on data from analogous structures.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H StretchPhenyl Rings3010 - 3100Medium-Weak
Vinylic C-H StretchAlkene3000 - 3050Medium
Aliphatic C-H Stretch-CH₂-2850 - 2960Medium
Alkene C=C StretchAlkene~1650Variable
Aromatic C=C StretchPhenyl Rings1450 - 1610Strong-Medium
Asymmetric C-O-C StretchAryl Ether1200 - 1260Strong
Symmetric C-O-C StretchAryl Ether1020 - 1080Medium
trans-Alkene C-H Out-of-Plane BendAlkene~965Strong

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry can confirm its molecular formula of C₁₅H₁₄O by matching the experimental mass to the calculated exact mass of 210.1045 Da. nih.gov

Electron ionization mass spectrometry (EI-MS) also provides structural information by inducing fragmentation of the molecule. The fragmentation pattern of aromatic ethers is well-characterized. whitman.edu For this compound, the following key fragmentation pathways are anticipated:

Molecular Ion Peak [M]⁺•: The intact molecule with one electron removed, observed at m/z = 210.

β-Cleavage: Cleavage of the bond beta to the phenyl ring (the O-CH₂ bond) is a major pathway for aromatic ethers. This would lead to the formation of a phenoxy radical and a cinnamyl cation ([C₉H₉]⁺) at m/z = 117 , which is often a very prominent peak.

α-Cleavage: Cleavage of the bond between the phenyl ring and the ether oxygen can lead to a phenyl radical and a cinnamyl-oxy cation, or more commonly, the formation of a phenoxy cation ([C₆H₅O]⁺) at m/z = 93 or a phenyl cation ([C₆H₅]⁺) at m/z = 77 .

Hydrogen Rearrangement: A common rearrangement in aromatic ethers with alkyl chains can result in a peak corresponding to phenol (m/z = 94). whitman.edu

The fragmentation of related β-aryl ethers found in lignin (B12514952) also shows characteristic losses, such as the loss of water, which may occur in minor pathways. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaFragmentation Pathway
210Molecular Ion[C₁₅H₁₄O]⁺•-
117Cinnamyl cation[C₉H₉]⁺β-cleavage (loss of •OC₆H₅)
94Phenol radical cation[C₆H₆O]⁺•McLafferty-type rearrangement
93Phenoxy cation[C₆H₅O]⁺α-cleavage
77Phenyl cation[C₆H₅]⁺Loss of CO from phenoxy cation

X-ray Crystallography of this compound Derivatives

While a published single-crystal X-ray diffraction structure for this compound itself was not identified in the surveyed literature, the technique has been successfully applied to numerous structurally similar cinnamyl derivatives. researchgate.netmdpi.comrsc.org These structures provide invaluable insight into the solid-state conformation, bond lengths, and bond angles that are expected to be present in this compound.

Single crystal X-ray diffraction provides a definitive map of electron density in a crystalline solid, allowing for the precise determination of atomic positions. This technique has been used to elucidate the structure of compounds like N-(3-nitrophenyl)cinnamamide. mdpi.com Analysis of such derivatives reveals key structural features of the cinnamyl moiety, such as the planarity of the phenyl ring and the trans geometry of the carbon-carbon double bond, which are maintained across different molecular contexts.

Table 4: Example Crystallographic Data for a Cinnamyl Derivative (N-(3-nitrophenyl)cinnamamide) mdpi.com

ParameterValue
Chemical FormulaC₁₅H₁₂N₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.7810
b (Å)23.0913
c (Å)8.2079
β (°)90.134
Volume (ų)1282.76

The data from X-ray crystallography allows for a detailed conformational analysis. In cinnamyl derivatives, the torsion angle of the C=C double bond confirms a stable trans or E configuration. The conformation around the ether linkage in this compound would be of particular interest, defined by the C(alkene)-C(methylene)-O-C(aryl) and C(methylene)-O-C(aryl)-C(aryl) dihedral angles. In the solid state, these angles are dictated by a balance of intramolecular steric effects and intermolecular packing forces within the crystal lattice. Theoretical studies on related molecules like phenyl cinnamates show that multiple low-energy conformers can exist, often with the s-cis configuration being the most stable. conicet.gov.ar This suggests that in the crystalline state, this compound would likely adopt a single, low-energy conformation that allows for efficient crystal packing.

Chiroptical Spectroscopy of Chiral this compound Derivatives

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful, non-empirical method for assigning the absolute configuration of chiral compounds. tcichemicals.comspark904.nl The technique measures the difference in absorption between left and right circularly polarized light (ΔA) as a function of wavelength. This differential absorption only occurs for chiral molecules containing a chromophore—a light-absorbing group—in a dissymmetric environment. encyclopedia.pub Enantiomers, being non-superimposable mirror images, produce CD spectra that are identical in shape but opposite in sign, a key principle for their differentiation. spark904.nl

For molecules that lack a strong intrinsic chromophore near a stereocenter, chemical derivatization is a common strategy. In the context of chiral alcohols, esterification with a chromophoric acid, such as cinnamic acid to form a cinnamate, is a well-established method. encyclopedia.pub The resulting cinnamate ester contains the cinnamoyl group, which possesses a strong π→π* electronic transition that is highly sensitive to its chiral surroundings.

A particularly robust application of CD is the Exciton (B1674681) Chirality Method (ECM). nih.gov This method is applicable when a molecule contains two or more interacting chromophores. nih.govthieme-connect.de In a hypothetical chiral derivative of this compound, such as one containing a hydroxyl group on the propyl chain that is subsequently esterified, two key chromophores would be present: the phenyl ether moiety and the cinnamoyl group. The through-space electronic interaction (exciton coupling) between the transition dipole moments of these two chromophores splits the CD band into two bands of opposite sign, known as a "couplet" or "split Cotton effect". thieme-connect.decolumbia.edu

The sign of this exciton couplet is directly related to the absolute sense of twist between the two interacting chromophores. A positive exciton chirality (a CD band at longer wavelength being positive, and the one at shorter wavelength being negative) corresponds to a clockwise, or positive, spatial arrangement of the transition moments. Conversely, a negative exciton chirality indicates a counter-clockwise, or negative, arrangement. nih.gov By determining the preferred conformation of the molecule through computational modeling and relating it to the observed CD couplet, the absolute configuration of the stereogenic center can be unambiguously assigned. nih.govthieme-connect.de

For instance, in a study on 3α,6β-dicinnamoyloxytropane, which contains two cinnamate chromophores, Vibrational Circular Dichroism (VCD) was successfully used to determine the absolute configuration of its enantiomers as (–)-(3R,6R) and (+)-(3S,6S). nih.gov This demonstrates the utility of the cinnamoyl group in chiroptical analysis for configurational assignment.

Table 1: Illustrative CD Exciton Couplet Data for a Hypothetical Chiral Cinnamate Derivative

ParameterDescriptionIllustrative Value
λ₁ (nm) Wavelength of the first Cotton effect~280 nm
Δε₁ Molar ellipticity of the first Cotton effect+15
λ₂ (nm) Wavelength of the second Cotton effect~260 nm
Δε₂ Molar ellipticity of the second Cotton effect-20
A Amplitude of the couplet (Δε₁ - Δε₂)+35
Inferred Chirality Sign of the exciton coupletPositive
Assigned Configuration Deduced absolute configuratione.g., (R)

This table is illustrative and demonstrates the type of data obtained from a CD exciton couplet analysis. The sign of the amplitude (A) determines the assignment.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. ull.esvlabs.ac.in ORD and CD are intimately related phenomena, collectively known as the Cotton effect. An absorption band in a CD spectrum corresponds to a region of anomalous dispersion in the ORD curve. vlabs.ac.in

There are two primary types of ORD curves:

Plain Curves: For chiral molecules that lack a chromophore in the measured wavelength range, the optical rotation shows a steady increase or decrease as the wavelength gets shorter. These are known as plain positive or plain negative curves. vlabs.ac.in

Anomalous Curves (Cotton Effect Curves): For chiral molecules with a chromophore, the ORD curve shows a characteristic S-shape in the region of the chromophore's absorption. It features a "peak" (maximum rotation) and a "trough" (minimum rotation). The wavelength at which the curve crosses the zero-rotation axis corresponds to the wavelength of the maximum absorption (λ_max) in the UV-Vis spectrum and the maximum of the CD band. vlabs.ac.in

The sign of the Cotton effect in ORD is defined by the sign of the peak at the longer wavelength. A positive Cotton effect has a peak at a longer wavelength and a trough at a shorter one, while a negative Cotton effect shows the opposite. This sign is directly related to the stereochemistry of the molecule.

In the analysis of a chiral this compound derivative, the cinnamate chromophore would be expected to produce a distinct Cotton effect in the ORD spectrum. The sign and magnitude of this effect would be dependent on the absolute configuration of the chiral center(s) and the conformational preferences of the molecule. By comparing the experimental ORD curve with those of related compounds of known configuration or with theoretical calculations, the absolute stereochemistry can be determined.

Table 2: Representative Data from an ORD Cotton Effect Curve

ParameterDescriptionIllustrative Value
Curve Type Classification of the ORD spectrumAnomalous (Positive Cotton Effect)
Peak [Φ] (deg) Molar rotation at the peak+8000°
Peak λ (nm) Wavelength of the peak290 nm
Trough [Φ] (deg) Molar rotation at the trough-6500°
Trough λ (nm) Wavelength of the trough255 nm
Crossover λ (nm) Wavelength where rotation is zero275 nm

This table illustrates the key features of a positive Cotton effect ORD curve, which would be expected for a chiral molecule containing a suitable chromophore like a cinnamate.

Cleavage Reactions of the Ether Linkage

The ether bond in this compound is a key site of reactivity. Its cleavage can be initiated through acid-catalyzed, reductive, or oxidative pathways, each proceeding through distinct mechanisms and yielding different products.

Acid-Catalyzed Ether Cleavage Mechanisms

The acid-catalyzed cleavage of ethers is a fundamental organic reaction. For this compound, this process typically begins with the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org This initial step converts the ether into a good leaving group (an alcohol). libretexts.org

The subsequent cleavage of the carbon-oxygen bond can proceed via either an S_N1 or S_N2 mechanism, largely dictated by the nature of the groups attached to the ether oxygen. libretexts.org Given that this compound possesses a cinnamyl group, which can form a resonance-stabilized allylic and benzylic carbocation, the cleavage is likely to follow an S_N1 pathway. libretexts.org

The mechanism unfolds as follows:

Protonation: The ether oxygen is protonated by the acid.

Carbocation Formation: The protonated ether dissociates, forming phenol and a stable cinnamyl carbocation. The stability of this cation is crucial and facilitates the S_N1 route.

Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻) from the acid then acts as a nucleophile, attacking the cinnamyl carbocation to form cinnamyl halide.

Aryl alkyl ethers, like this compound, consistently cleave to yield a phenol and an alkyl halide. libretexts.org This is because the C(sp²)–O bond of the phenyl group is significantly stronger than the C(sp³)–O bond of the cinnamyl group, and nucleophilic substitution on an aromatic ring carbon is energetically unfavorable. libretexts.org Diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Studies on related β-O-4 ether linkages, common in lignin model compounds, support a heterolytic cleavage mechanism in acidic conditions. acs.org The rate of this cleavage is significantly influenced by substituents on the aromatic rings. acs.orgacs.org For non-phenolic dimers, the proposed mechanism involves the formation of an enol ether intermediate. researchgate.net

Reductive Cleavage Strategies and By-Product Formation

Reductive cleavage offers an alternative method for breaking the ether linkage, often employing metal catalysts. This approach is central to biomass conversion, where cleaving aryl ether bonds in lignin is a key step. rsc.orgtum.de

Catalytic Hydrogenolysis: This is a prominent strategy for ether bond cleavage. Catalytic transfer hydrogenolysis, using a hydrogen donor like isopropanol (B130326) in the presence of a catalyst such as Raney Nickel or Ruthenium on carbon (Ru/C), can effectively cleave aryl ether linkages under relatively mild conditions. researchgate.net For this compound, this process would involve the addition of hydrogen across the C-O bond, yielding benzene (B151609) from the phenyl portion and cinnamyl alcohol from the cinnamyl portion.

Table 1: Products of Reductive Cleavage Pathways

Cleavage Strategy Catalyst/Reagent Primary Products Potential By-Products
Catalytic Hydrogenolysis Ru-WOₓ / H₂ Benzene, Cinnamyl alcohol Cyclohexane, Phenylcyclohexane
Cross-Coupling Ni-pincer complex / Aryl Grignard Allylbenzene derivatives Homocoupling products

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions provide a method to cleave the C–O bond while forming a new C–C bond. The reaction of allylic ethers, such as this compound, with Grignard reagents (e.g., p-tolylmagnesium bromide) catalyzed by a nickel pincer complex results in the formation of allylbenzene derivatives. researchgate.net The mechanism is believed to proceed via an S_N2-type backside attack or a chelation-assisted pathway, depending on the substrate. researchgate.net

By-Product Formation: In hydrogenolysis, by-products can arise from further hydrogenation. For example, the aromatic ring of phenol or benzene can be hydrogenated to cyclohexanol (B46403) or cyclohexane, respectively. tum.de In the case of cinnamyl alcohol, the double bond could be reduced to form 3-phenyl-1-propanol. The specific product distribution depends heavily on the catalyst, solvent, and reaction conditions. rsc.orgtum.de Electrochemical reduction methods can also lead to C-O bond cleavage, forming anionic species that can be trapped or participate in further reactions. researchgate.net

Oxidative Ether Cleavage Pathways

Oxidative cleavage of this compound can target the carbon-carbon double bond of the cinnamyl group or the ether linkage itself. Studies on similar 3-phenyl-2-propene compounds, such as cinnamaldehyde and cinnamyl alcohol, show that oxidation often leads to cleavage of the C=C double bond. rsc.org

Common oxidation products for these related compounds include benzaldehyde (B42025), benzoic acid, and epoxides. rsc.org The formation of these products suggests that under oxidative conditions, the cinnamyl moiety of this compound would be susceptible to attack. The reaction likely proceeds through a free-radical chain mechanism, especially in the presence of oxygen. rsc.org

Research into lignin degradation has also shed light on oxidative cleavage pathways. Microbial degradation can involve oxidative Cα–Cβ bond cleavage of β-aryl ether units, which would correspond to the bond between the first and second carbons of the cinnamyl side chain. nih.gov This pathway generates smaller aromatic molecules. nih.gov While this is a biological process, it points to the inherent reactivity of this part of the molecule under oxidative stress.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. The existing cinnamyl ether group plays a crucial role in directing the position of the incoming electrophile.

Regioselectivity Studies of Substitution Reactions

The regioselectivity of an EAS reaction is determined by the nature of the substituent already present on the benzene ring. libretexts.orgstudysmarter.co.uk The ether oxygen atom in this compound has lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes the cinnamyl ether group an activating substituent. libretexts.org

Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com The mechanism involves the attack of the electrophile by the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

For this compound, the resonance structures of the arenium ion formed during ortho or para attack are particularly stable because they include a contributor where the positive charge is delocalized onto the ether oxygen atom, allowing every atom (except hydrogen) to have a full octet.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Substituent Group Activating/Deactivating Directing Effect Reason

In contrast, attack at the meta position does not allow for this type of stabilization from the ether oxygen. Consequently, the activation energies for ortho and para substitution are lower, and these products are formed much faster and are the major products observed. libretexts.orgmasterorganicchemistry.com

Kinetic Isotope Effects in Aromatic Transformations

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by comparing the rates of reactions with light and heavy isotopes (e.g., hydrogen vs. deuterium). wikipedia.org It is defined as the ratio of the rate constant for the light isotopologue to that of the heavy one (k_L/k_H). wikipedia.org

In the context of electrophilic aromatic substitution, the KIE can determine whether the cleavage of the C-H bond is the rate-determining step. The general EAS mechanism involves two main steps:

Attack of the electrophile to form the arenium ion (slow, rate-determining step). masterorganicchemistry.com

Deprotonation to restore aromaticity (fast step). masterorganicchemistry.com

Since the C-H bond is broken in the fast second step, not the rate-determining first step, replacing hydrogen with deuterium (B1214612) on the aromatic ring typically results in a KIE close to 1 (k_H/k_D ≈ 1). This indicates that C-H bond cleavage is not kinetically significant.

However, a significant primary KIE (typically k_H/k_D > 2) can be observed if the second step becomes rate-limiting, a situation that is rare but possible. wikipedia.org

Conversely, in oxidative reactions where a C-H bond is cleaved in the rate-determining step, such as the benzylic hydroxylation of certain substrates, large KIEs are often observed. nih.govnih.gov For example, the oxidation of some benzylic ethers shows KIE values that indicate C-H bond cleavage is indeed the rate-determining step. nih.gov While specific KIE data for the electrophilic substitution of this compound is not detailed in the surveyed literature, the general principles of EAS mechanisms strongly suggest a KIE near unity for such transformations.

Reactions Involving the Cinnamyl Moiety

The cinnamyl moiety in this compound is characterized by a reactive alkene double bond and an allylic system, which are the primary sites for a variety of chemical transformations.

Addition Reactions Across the Alkene Double Bond

The carbon-carbon double bond in the cinnamyl group is susceptible to electrophilic addition reactions. Although detailed studies specifically on this compound are limited in this context, the reactivity can be inferred from similar cinnamyl systems. For instance, cinnamyl alcohols undergo asymmetric bromohydroxylation where an electrophilic bromine source adds across the alkene. nih.gov This reaction, typically catalyzed by a chiral catalyst in the presence of water, installs a bromine atom and a hydroxyl group across the double bond, forming bromohydrins. nih.gov Such transformations highlight the potential of the cinnamyl double bond in this compound to react with various electrophiles, leading to a range of difunctionalized products. The presence of the phenyl ether could influence the regioselectivity and stereoselectivity of these additions compared to cinnamyl alcohol.

Olefin Metathesis and Polymerization of the Cinnamyl Group

The alkene functionality of the cinnamyl group allows it to participate in olefin metathesis reactions, a powerful tool for carbon-carbon double bond formation. rsc.org These reactions, catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), involve the redistribution of alkylidene moieties. rsc.orgharvard.edu Depending on the substrate and reaction conditions, this compound could potentially undergo cross-metathesis (CM) with other olefins, ring-closing metathesis (RCM) if tethered to another double bond, or polymerization reactions like acyclic diene metathesis (ADMET). rsc.orgnih.gov For example, a related substrate, diethyl allyl (cinnamyl)malonate, successfully undergoes RCM in both organic solvents and protic media, demonstrating the viability of metathesis on cinnamyl-containing structures. rsc.org

The polymerization of the cinnamyl group can also be considered. While phenyl vinyl ether is known to be relatively inert to emulsion polymerization, allyl phenyl ether has shown some tendency to copolymerize. ubc.ca Given its structure, the cinnamyl group in this compound could potentially undergo polymerization through its vinyl group, although this might be sterically hindered by the phenyl substituent. Non-aqueous polymerization using metallic chloride catalysts has been shown to produce low molecular weight solid polymers from allyl phenyl ether, a pathway that might also be applicable to its cinnamyl analogue. ubc.ca

Allylic Functionalization and Rearrangements

The allylic system of this compound is a key site for functionalization and rearrangement reactions, most notably in transition metal-catalyzed cross-coupling and pericyclic rearrangements.

Allylic Functionalization:

This compound can act as an electrophile in palladium-catalyzed allylic substitution reactions. nih.gov In a notable application, it undergoes allylic amination with various amines in the presence of a palladium catalyst and a phosphine ligand. nih.gov These reactions can be performed under mild, room-temperature conditions in water, using a micelle-forming surfactant, to produce a variety of trans-cinnamylated amines in good to excellent yields. nih.gov This methodology has been used for the synthesis of the antifungal drug naftifine (B1207962) and its analogues. nih.gov

Nickel-catalyzed cross-coupling reactions also provide a route for the functionalization of this compound. researchgate.net Using pincer-type nickel(II) complexes as catalysts, it can be coupled with aryl Grignard reagents (e.g., p-tolylmagnesium bromide) to afford allylbenzene derivatives. researchgate.net Mechanistic studies suggest that the cleavage of the allylic C(sp³)–O bond by the nickel catalyst can proceed through different pathways, including stereoinvertive S_N2-type or stereoretentive chelation-assisted mechanisms, which can be controlled by ligands and additives. researchgate.net

Table 1: Examples of Palladium-Catalyzed Allylic Amination of this compound nih.gov
Amine NucleophileProductYield (%)Reaction Conditions
DibenzylamineN,N-Dibenzylcinnamylamine95[Pd(allyl)Cl]₂, DPEphos, K₂CO₃, HCO₂Me, 2 wt% PTS–water, rt, 30 min
N-Methyl-N-(1-naphthylmethyl)amineNaftifine98[Pd(allyl)Cl]₂, DPEphos, K₂CO₃, HCO₂Me, 2 wt% PTS–water, rt, 5 min
(S)-Methyl 2-((diphenylmethylene)amino)-3-phenylpropanoate(S)-Methyl 2-((diphenylmethylene)amino)-3-phenyl-5-phenylpent-4-enoate83[Pd(allyl)Cl]₂, DPEphos, K₂CO₃, HCO₂Me, 2 wt% PTS–water, rt, 1 h

Allylic Rearrangements:

The most prominent rearrangement of this compound is the Claisen rearrangement, a thermal smolecule.comsmolecule.com-sigmatropic shift. smolecule.comspcmc.ac.in When heated, the cinnamyl group migrates from the oxygen atom to a carbon atom of the aromatic ring. scirp.orgacs.org Unlike simple allyl phenyl ethers that typically yield only the ortho-rearranged product, the rearrangement of this compound can produce both ortho-cinnamylphenol and para-cinnamylphenol, even when the ortho positions are unsubstituted. scirp.orgscirp.org The product distribution is sensitive to the solvent. scirp.orgresearchgate.net In polar, basic solvents, the reaction may proceed via an intermolecular pathway involving a cinnamyl cation, leading to different products. scirp.orgscirp.org For example, heating in diethylene glycol (DEG) can yield 2-cinnamylphenol, 4-cinnamylphenol, and diethylene glycol monocinnamyl ether through an intermolecular mechanism. scirp.org In contrast, heating in a non-polar solvent like decalin favors the concerted, intramolecular Claisen rearrangement. scirp.orgscirp.org

Table 2: Products of this compound Rearrangement in Different Solvents
SolventTemperature (°C)Major ProductsMechanismReference
Decalin110-160ortho- and para-CinnamylphenolIntramolecular smolecule.comsmolecule.com-Sigmatropic (Claisen) scirp.orgscirp.org
DiethylanilineRefluxo-CinnamylphenolThermal Rearrangement acs.org
Diethylene Glycol (DEG)Heat2-Cinnamylphenol, 4-Cinnamylphenol, DEG monocinnamyl etherIntermolecular (via cinnamyl cation) scirp.org

Radical Reactions and Photochemistry of this compound

The electronic structure of this compound, featuring an extended π-system, makes it susceptible to transformations initiated by radical species or photochemical excitation.

Radical Initiated Transformations of the Ether

Radical reactions involving this compound can be initiated under various conditions. For instance, photoredox catalysis can generate radical cation intermediates from related dicinnamyl ether derivatives. nih.gov These intermediates can undergo intramolecular trapping to form cyclic products like functionalized tetrahydrofurans. nih.gov While etherified cinnamyl alcohol units are generally considered unreactive toward radical coupling under conditions like lignification, exceptions exist where a true chemical reaction enables their participation. rsc.org Cinnamyl derivatives are also known for their free-radical scavenging behavior. rsc.org The thermal cross-linking of starch-cinnamyl ethers has been observed to proceed through a radical mechanism, suggesting that this compound could potentially undergo similar radical-mediated polymerization or oligomerization upon heating. rsc.org

Photochemical Rearrangements and Cycloaddition Reactions

Upon absorption of UV light, this compound can undergo a variety of photochemical reactions, including rearrangements and cycloadditions.

Photochemical Rearrangements:

One significant photoreaction is the E to Z (trans to cis) isomerization of the alkene double bond. researchgate.net This contra-thermodynamic process can be achieved efficiently through energy transfer using a photosensitizer, such as an iridium complex, to produce the less stable cis-cinnamyl ether. researchgate.net

Another important photochemical process is the photo-Claisen rearrangement. ijitee.org Irradiation of aryl allyl ethers can induce a homolytic cleavage of the allylic C–O bond, forming a radical pair. ijitee.org This pair can then recombine at different positions on the aromatic ring, leading to a mixture of ortho, para, and sometimes meta substituted phenols. ijitee.org In the case of a cinnamyl ether of 1-hydroxy-2-naphthophenone, photolysis led to a mixture of the photo-Claisen rearranged product and a photocleavage product. ijitee.org This indicates that the primary photochemical process for this compound is likely the homolytic scission of the C-O bond.

Photochemical Cycloaddition Reactions:

The cinnamyl group is well-suited for participating in photochemical cycloaddition reactions. The most common is the [2+2] photocycloaddition, where two cinnamyl moieties (from two different molecules) react upon UV irradiation to form a cyclobutane (B1203170) ring. rsc.orgacs.org This photodimerization is a key cross-linking mechanism for polymers bearing cinnamyl groups, such as starch-cinnamyl ethers, and typically proceeds via a pericyclic mechanism upon exposure to a suitable wavelength of light (e.g., 254 nm or 365 nm). rsc.org The reaction involves the excitation of one of the olefins, which then adds to a ground-state olefin to form the four-membered ring. acs.org this compound itself could be expected to undergo similar photodimerization to yield cyclobutane derivatives.

Photochemical [2+1]-cycloadditions involving a cinnamyl group have also been reported. For instance, substrates prepared by alkylating an acyl silane (B1218182) with cinnamyl bromide can undergo intramolecular cyclopropanation upon visible light irradiation, generating complex bicyclic systems. chemrxiv.orgnih.gov

Mechanistic Investigations of this compound Transformations

The transformations of this compound are primarily dominated by rearrangement reactions, the mechanisms of which have been a subject of detailed investigation. The course of these reactions is highly dependent on conditions such as solvent polarity and temperature, leading to different mechanistic pathways and product distributions.

Transition State Analysis and Reaction Coordinate Mapping

Mechanistic studies, particularly on the Claisen rearrangement, have provided significant insight into the transition states and reaction coordinates involved in the transformation of this compound. The Claisen rearrangement is a type of spcmc.ac.inspcmc.ac.in-sigmatropic shift, which is a concerted, pericyclic reaction proceeding through a highly ordered cyclic transition state. spcmc.ac.inlibretexts.orgwikipedia.org

When this compound is heated, it can undergo an intramolecular rearrangement to yield ortho- and para-cinnamylphenols. scirp.org The reaction proceeds through a six-membered cyclic transition state where a C-C bond forms between the terminal carbon of the allyl group and the ortho-position of the benzene ring, concurrent with the cleavage of the ether C-O bond. libretexts.org Computational studies on analogous aryl ether rearrangements confirm that this process involves a chair-like or boat-like transition state structure. scispace.com The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the stable aromatic phenol product. libretexts.org

However, the reaction mechanism is sensitive to the solvent. In non-polar solvents like decalin, the concerted intramolecular Claisen rearrangement is the primary pathway. scirp.org In contrast, when heated in polar solvents such as diethylene glycol (DEG), this compound can undergo an intermolecular rearrangement. scirp.org This alternative pathway proceeds via the formation of discrete ionic intermediates: a thermodynamically stable cinnamyl cation and a phenoxy anion. scirp.org

Reaction coordinate mapping, informed by computational studies on similar systems like aryl propargyl ethers and the Prins reaction, helps to visualize the energy landscape of these transformations. beilstein-journals.orgnsf.gov The reaction coordinate plots the free energy of the system against the reaction progress. The transition state represents the highest energy point on this coordinate, and its energy determines the reaction rate. For the concerted Claisen rearrangement, the rate-determining step is the formation of the cyclic transition state. nsf.gov For the intermolecular pathway, the rate is influenced by the energy required to form the cinnamyl cation and phenoxy anion. scirp.org

Table 1: Comparison of Mechanistic Pathways for this compound Rearrangement

FeatureIntramolecular Claisen RearrangementIntermolecular Rearrangement
Favored SolventNon-polar (e.g., Decalin) scirp.orgPolar (e.g., Diethylene Glycol) scirp.org
Mechanism TypeConcerted, Pericyclic spcmc.ac.inspcmc.ac.in-Sigmatropic Shift libretexts.orgwikipedia.orgIonic, Stepwise scirp.org
Key Intermediates6-allyl-2,4-cyclohexadienone (transient) libretexts.orgCinnamyl cation and Phenoxy anion scirp.org
Transition StateHighly ordered, six-membered cyclic structure (chair or boat-like) libretexts.orgscispace.comTransition state leading to ion pair formation scirp.org
Driving ForceFormation of stable C-C bond and subsequent aromatization libretexts.orgwikipedia.orgThermodynamic stability of the resulting carbocation and anion scirp.org

Hammett and Taft Equation Correlations in Reactivity Studies

The Hammett and Taft equations are linear free-energy relationships (LFER) used to quantify the effect of substituents on the reactivity of organic compounds. dalalinstitute.commsuniv.ac.inwikipedia.org While specific studies applying these equations directly to a series of substituted cinnamyl phenyl ethers are not prevalent, data from closely related systems, such as allyl p-X-phenyl ethers, provide valuable insights into the electronic demands of the transition state. scispace.com

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (X=H). msuniv.ac.in

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. msuniv.ac.in

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. msuniv.ac.in

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which implies a buildup of positive charge in the transition state relative to the ground state. wikipedia.org Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups due to the development of negative charge.

Studies on the Claisen rearrangement of allyl p-X-phenyl ethers in various solvents have shown that the reaction rates can be correlated with the Hammett equation using σ⁺ values (for substituents that can directly stabilize a positive charge through resonance). The resulting ρ values are negative but small in magnitude, typically ranging from –0.5 to –0.7. scispace.com

The Taft equation extends this concept to aliphatic systems and can also account for steric effects (Eₛ) in addition to polar effects (σ). dalalinstitute.comwikipedia.org log(k/k₀) = ρσ* + δEₛ

The small, negative ρ values for the Claisen rearrangement of analogous aryl allyl ethers suggest that while there is some development of positive charge on the ether oxygen in the transition state, the effect is minimal. scispace.com This is consistent with a concerted mechanism where bond-breaking and bond-forming occur nearly simultaneously, resulting in limited charge separation. The low sensitivity to substituent effects indicates that the transition state does not have a strong ionic character, reinforcing the model of a largely nonpolar, cyclic transition state for the intramolecular pathway. scispace.com

Table 2: Hammett Reaction Constants (ρ) for the Claisen Rearrangement of Allyl p-X-Phenyl Ethers in Various Solvents

SolventReaction Constant (ρ)Interpretation
Diphenyl ether-0.6 scispace.comLow sensitivity to substituent effects; slight positive charge buildup in TS. scispace.com
Tri-n-butylamine-0.7 scispace.comSlightly higher sensitivity than in diphenyl ether, but still low overall. scispace.com
Carbitol-0.5 scispace.comLowest sensitivity among the tested solvents. scispace.com

Data is for the analogous allyl p-X-phenyl ether system, used to infer the behavior of this compound.

Cinnamyl Phenyl Ether As a Building Block in Advanced Organic Synthesis

Precursor in Multistep Total Synthesis of Complex Molecules

The utility of cinnamyl phenyl ether as a reactive intermediate is well-established in the field of organic synthesis. It is frequently chosen as a model substrate for developing novel carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental processes in the assembly of complex molecules. acs.orgnih.gov Its predictable reactivity and the stability of the resulting products make it an ideal starting point for multistep synthetic sequences.

This compound and its derivatives are instrumental in the synthesis of molecules structurally related to natural products. The cinnamyl motif is a common feature in various biologically active compounds, such as the cinnamylated dihydrochalcones. nih.govmdpi.com While direct synthesis may start from cinnamyl alcohol, the principles of reactivity are transferable. For instance, the catalytic Friedel-Crafts alkylation using cinnamyl alcohol provides access to derivatives structurally related to natural balsacones and uvaretin. nih.gov

A significant application of this compound is in the synthesis of pharmaceutically relevant molecules. A notable example is the synthesis of the antifungal drug Naftifine (B1207962). nih.gov Utilizing a palladium-catalyzed allylic amination reaction in water, Naftifine can be synthesized in a 98% yield from this compound and N-methyl-N-naphthylmethylamine at room temperature. nih.gov This efficient synthesis underscores the role of this compound as a key precursor to complex, bioactive targets. nih.gov

Table 1: Synthesis of Naftifine and Analogues via Palladium-Catalyzed Amination of Allylic Phenyl Ethers Reactions were performed at room temperature in water with a palladium catalyst and DPEphos ligand.

Allylic Phenyl Ether Amine Product Yield (%) Reaction Time
This compound N-methyl-N-naphthylmethylamine Naftifine 98 10 min
Methallyl phenyl ether N-methyl-N-naphthylmethylamine Product 3c 81 1 hr
Allyl phenyl ether N-methyl-N-naphthylmethylamine Product 3d 91 5 min
(E)-Oct-2-en-1-yl phenyl ether N-methyl-N-naphthylmethylamine Product 3e 90 2 hr

Data sourced from Org Lett. nih.gov

The this compound scaffold is a valuable precursor for constructing heterocyclic systems, which are core structures in many pharmaceuticals and natural products. A notable example is the synthesis of chiral arylchromans. mdpi.com This is achieved through a catalytic, enantioselective one-pot reaction involving the aziridoarylation of aryl cinnamyl ethers, followed by an intramolecular Friedel–Crafts arylation. mdpi.com This process generates N-sulfonyl-protected trans-3-amino-4-arylchromans, demonstrating a direct pathway from a cinnamyl ether to a complex heterocyclic framework. mdpi.com

The versatility of the cinnamyl unit in forming cyclic structures is further highlighted by related methodologies. For instance, cinnamyl azide (B81097), a derivative of the cinnamyl structure, undergoes cycloaddition reactions with acrylates to form tetrahydro-pyrrole-pyrazole systems, showcasing the utility of the cinnamyl fragment in building diverse heterocyclic rings. mdpi.com

Ligand and Catalyst Development Incorporating this compound Scaffolds

This compound serves as a benchmark substrate for the development and evaluation of new catalysts and ligands, particularly in transition metal catalysis. Its well-defined reactivity allows researchers to probe the efficacy, selectivity, and scope of novel catalytic systems for important transformations like cross-coupling and amination reactions. nih.govnih.gov

While this compound is more commonly used as a substrate to test catalytic systems rather than being incorporated into a ligand itself, the study of its reactions has driven the design of highly effective catalysts. Research into the cross-coupling of this compound with Grignard reagents has led to the identification of superior nickel-based catalysts. nih.govresearchgate.net Specifically, β-aminoketonato nickel(II) pincer complexes have demonstrated excellent performance, catalyzing the reaction with high efficiency and regioselectivity to yield the desired linear products. nih.gov The choice of the leaving group on the cinnamyl ether was found to be influential, with cinnamyl p-methoxyphenyl ether often providing excellent yields. nih.gov Similarly, for palladium-catalyzed allylic aminations, the combination of a [Pd(allyl)Cl]₂ precursor with the DPEphos ligand was identified as the most effective system for activating this compound. nih.gov

Table 2: Nickel-Pincer Complex Catalyzed Cross-Coupling of Cinnamyl p-Methoxyphenyl Ether with Arylmagnesium Reagents Reactions were catalyzed by 1 mol% of a β-aminoketonato nickel(II) pincer complex.

Entry Arylmagnesium Bromide (ArMgBr) Product Yield (%)
1 Phenylmagnesium bromide 1,3-diphenylprop-1-ene 94
2 4-Methoxyphenylmagnesium bromide 1-(4-methoxyphenyl)-3-phenylprop-1-ene 94
3 4-(Dimethylamino)phenylmagnesium bromide 4-(3-phenylallyl)-N,N-dimethylaniline 95
4 4-Fluorophenylmagnesium bromide 1-fluoro-4-(3-phenylallyl)benzene 86
5 2-Tolylmagnesium bromide 1-methyl-2-(3-phenylallyl)benzene 91

Data sourced from Molecules. nih.gov

The development of asymmetric catalytic methods using this compound derivatives allows for the synthesis of chiral molecules with high enantioselectivity. A key example is the synthesis of chiral arylchromans, where a chiral copper-bisoxazoline (BOX) complex is used to catalyze the enantioselective aziridoarylation of aryl cinnamyl ethers. mdpi.com This reaction establishes stereocenters that are retained in the final heterocyclic product. mdpi.com

The broader cinnamyl framework is a common target for developing new asymmetric reactions. For example, the catalytic enantioselective bromohydroxylation of cinnamyl alcohols using a (DHQD)₂PHAL catalyst can produce optically active bromohydrins with up to 95% enantiomeric excess (ee). nih.gov These chiral products are versatile intermediates for further synthesis. nih.gov Such studies highlight the potential for creating valuable chiral building blocks from precursors based on the cinnamyl scaffold. nih.gov

Development of Advanced Materials Precursors

Currently, the scientific literature does not extensively report on the use of this compound as a direct precursor for the synthesis of advanced materials such as polymers or functional materials. Its primary applications remain concentrated in the realm of fine chemical synthesis, where it serves as a building block for complex organic molecules and as a substrate for developing new catalytic methods. While related structures like methallyl phenyl ether are used as precursors for agrochemicals, the extension of this compound into materials science is not a well-documented field of research.

Precursor for Supramolecular Assemblies (academic focus)

The structural features of this compound make its derivatives attractive building blocks for the construction of supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions. Research in this area often focuses on an academic understanding of self-assembly processes.

A prominent example is the use of mono-cinnamyl-α-cyclodextrins (Cin-α-CDs) to form various supramolecular structures. In these systems, the cinnamyl group acts as a guest moiety that can interact with the cavity of a cyclodextrin (B1172386) host. The synthesis of these monomers involves the reaction of α-cyclodextrin with a cinnamyl derivative.

The self-assembly of these cinnamyl-functionalized cyclodextrins in aqueous solutions leads to the formation of a hierarchy of supramolecular structures, including dimers, cyclic oligomers, and linear polymers. The primary driving forces for this assembly are a combination of non-covalent interactions:

Host-Guest Interactions: The hydrophobic cinnamyl group of one monomer is included within the cavity of another cyclodextrin monomer.

Hydrogen Bonding: The numerous hydroxyl groups on the cyclodextrin units can form intermolecular hydrogen bonds, further stabilizing the assembly.

The specific type of supramolecular assembly formed can be influenced by the position of the cinnamyl group on the cyclodextrin ring. The following table summarizes the types of supramolecular assemblies observed with cinnamyl-α-cyclodextrin derivatives.

MonomerType of AssemblyDriving Non-Covalent Interactions
Mono-cinnamyl-α-cyclodextrinsDimers, Cyclic Oligomers, Linear PolymersHost-Guest Interactions, Hydrogen Bonding, π-π Stacking

The formation of these supramolecular structures is a dynamic and reversible process, which can often be controlled by external stimuli such as temperature or the presence of competitive guest molecules. This academic focus on understanding and controlling self-assembly provides fundamental insights into the design of novel functional materials.

Lack of Specific Computational Research Hinders In-Depth Analysis of this compound

General computational chemistry methodologies, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding molecular properties. For instance, DFT calculations are frequently employed to determine the ground-state electronic properties of molecules, while ab initio methods can provide high-accuracy energy calculations. However, without specific application of these methods to this compound, a detailed discussion of its molecular orbitals, charge distribution, and energetic minima remains speculative.

Similarly, conformational analysis, which is crucial for understanding a molecule's three-dimensional structure and flexibility, relies on methods like molecular mechanics and dynamics simulations. These techniques can elucidate rotational barriers and identify stable conformations. While the principles of these methods are well-established, their specific application to this compound, including the generation of its potential energy surface and the identification of its energetic minima, has not been documented in the accessible literature.

One study mentioning DFT calculations at the B3LYP/6–31G* level of theory did so in the context of a reaction involving this compound, but did not provide specific data on the molecule's intrinsic properties. Another historical reference noted the study of the Claisen rearrangement of this compound, but this was not a computational investigation.

The absence of focused research in this area means that data tables and detailed findings regarding the quantum chemical calculations, electronic structure, conformational analysis, and potential energy surfaces of this compound cannot be provided at this time. Further computational research is necessary to generate the specific data required for a comprehensive theoretical analysis of this compound.

Theoretical and Computational Chemistry Studies of Cinnamyl Phenyl Ether

Reaction Pathway Modeling and Mechanism Prediction

Computational chemistry offers powerful tools to model chemical reactions, providing insights into reaction mechanisms at a molecular level. For a compound like cinnamyl phenyl ether, these methods could elucidate the pathways of its formation, decomposition, or its reactions with other chemical species.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

A key aspect of modeling reaction pathways is the identification of transition states, which are the highest energy points along a reaction coordinate. The search for a transition state is a critical step in understanding the kinetics and mechanism of a chemical reaction. For a hypothetical reaction involving this compound, computational chemists would employ algorithms to locate the precise geometry of the transition state structure.

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. wikipedia.orgyoutube.com This provides a clear visualization of the molecular transformations occurring during the reaction, confirming that the identified transition state indeed connects the intended reactants and products.

Table 1: Hypothetical Data from an IRC Calculation for a Reaction of this compound

Reaction CoordinateEnergy (kcal/mol)Key Bond Distance (Å)
-2.05.2C-O: 1.42
-1.015.8C-O: 1.65
0.0 (Transition State)25.0C-O: 2.10
1.012.3C-O: 2.85
2.02.1C-O: 3.50

This table is illustrative and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules. mdpi.comresearchgate.net For this compound, these calculations could provide valuable data for its characterization.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. This can aid in the assignment of spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predicted values, when compared with experimental data, can help in the structural elucidation of the molecule and its conformers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. This can help in understanding the electronic structure and color properties of the compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value
IR Frequency (C=C stretch)1655 cm⁻¹1650 cm⁻¹
¹H NMR Chemical Shift (olefinic H)6.7 ppm6.6 ppm
¹³C NMR Chemical Shift (aromatic C)128.5 ppm128.2 ppm
UV-Vis λmax255 nm252 nm

This table is illustrative and does not represent actual experimental or calculated data.

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological activity. While often applied in drug design, purely theoretical QSAR can also be used to correlate structural features with chemical reactivity.

Development of Theoretical Descriptors (Strictly excluding biological activity/properties)

In a theoretical QSAR study of this compound and related compounds, the first step would be the calculation of a variety of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a study focused on reactivity, these descriptors would be purely theoretical and structural in nature.

Examples of theoretical descriptors include:

Topological descriptors: Indices that describe the connectivity of atoms in a molecule.

Geometrical descriptors: Parameters related to the 3D shape and size of the molecule, such as molecular volume and surface area.

Quantum chemical descriptors: Properties derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net

Correlation of Structural Parameters with Reactivity Indices

Once the theoretical descriptors are calculated for a set of cinnamyl ether derivatives, statistical methods such as multiple linear regression or machine learning algorithms would be used to build a QSAR model. This model would correlate the descriptors with a known reactivity index, which could be an experimentally determined rate constant or a computationally derived activation energy for a specific reaction.

The resulting QSAR equation would allow for the prediction of the reactivity of new, unsynthesized cinnamyl ether derivatives based solely on their calculated structural descriptors. This can be a powerful tool for designing molecules with desired chemical properties.

Environmental Transformation Pathways and Degradation Mechanisms of Cinnamyl Phenyl Ether

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

Photodegradation, involving both direct and indirect photolysis, is a significant pathway for the transformation of organic compounds in sunlit environmental compartments. researchgate.net For cinnamyl phenyl ether, these processes involve the absorption of light energy, leading to chemical changes.

Direct photolysis occurs when a molecule absorbs light in the solar spectrum, leading to its excitation and subsequent decomposition. researchgate.net While specific studies on this compound are not prevalent, the known photochemical behavior of its constituent functional groups—aryl ethers and cinnamyl moieties—allows for the postulation of its primary degradation pathways. Upon absorbing UV radiation, this compound can enter an excited state, which may lead to the homolytic cleavage of the C-O ether bond. This cleavage would produce a phenoxy radical and a cinnamyl radical. researchgate.netncsu.edu

Another potential pathway involves reactions at the unsaturated side chain. The excited molecule could undergo isomerization or cyclization. Secondary photolysis of primary products can lead to a complex mixture of intermediates. researchgate.net Based on the degradation of analogous compounds like cinnamyl alcohol, key intermediates from these reactions are likely to include phenol (B47542), cinnamyl alcohol, cinnamaldehyde (B126680), and benzoic acid. researchgate.netrsc.org

Table 1: Potential Intermediates from the Direct Photolysis of this compound

Intermediate CompoundFormation Pathway
PhenolCleavage of the C-O ether bond.
Cinnamyl AlcoholHydrogen abstraction by the cinnamyl radical.
CinnamaldehydeOxidation of the cinnamyl radical or cinnamyl alcohol. researchgate.net
Benzaldehyde (B42025)Cleavage of the C=C double bond in the cinnamyl group. rsc.org
Benzoic AcidOxidation of benzaldehyde or other intermediates. rsc.org
Phenoxy RadicalInitial cleavage of the C-O ether bond. researchgate.net
Cinnamyl RadicalInitial cleavage of the C-O ether bond.

In natural waters, indirect or photosensitized reactions often play a dominant role in the degradation of organic pollutants. researchgate.net These processes are initiated by natural photosensitizers, such as dissolved organic matter (DOM), which absorb sunlight and generate reactive oxygen species (ROS). Key ROS include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radical anion (O₂•⁻). researchgate.net

The electron-rich double bond of the cinnamyl group is a primary target for attack by hydroxyl radicals and singlet oxygen, which can lead to the formation of epoxides, hydroperoxides, and carbonyl compounds through oxidative cleavage. rsc.org The aromatic rings can also be attacked by hydroxyl radicals, leading to the formation of hydroxylated derivatives. nih.gov Radical-induced degradation can also proceed via the formation of aryl ether radical cations, which can undergo nucleophilic attack by water, ultimately leading to the cleavage of the ether bond. nih.govacs.org The free radical-induced oxidative degradation of polyphenyl ethers has been shown to be a significant process at elevated temperatures. tandfonline.com

Abiotic Transformation Processes

Abiotic transformations, distinct from photodegradation, include chemical reactions such as hydrolysis and oxidation that can occur in the absence of light.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl ethers, this process is typically slow under neutral pH but can be significant under acidic or basic conditions or catalyzed by other means. nih.gov The acid-catalyzed hydrolysis of aryl ethers generally proceeds via an Sₙ1 mechanism. nih.gov The reaction is initiated by the protonation of the ether oxygen, which makes the cinnamyl group a better leaving group. Subsequent cleavage of the C-O bond results in the formation of phenol and a stable cinnamyl carbocation. This carbocation is then rapidly attacked by water to yield cinnamyl alcohol. nih.gov The rate of hydrolysis is therefore dependent on pH, with acidic conditions promoting the reaction. Recent research has also demonstrated photoredox and vanadate (B1173111) cocatalyzed hydrolysis of aryl ethers at ambient temperatures, providing an efficient pathway for C-O bond cleavage. advanceseng.comacs.org

Table 2: Abiotic Hydrolysis of Aryl Ethers - Analogous Reactions

Aryl Ether TypeConditionsProductsReference
Diphenyl EtherPhotoredox/Vanadate catalysis, ambient temp.Phenol advanceseng.com
Benzyl (B1604629) Phenyl Ether (α-O-4 model)Acidified γ-valerolactone/waterPhenol, Benzyl Alcohol nih.gov
Aryl Methyl EthersB(C₆F₅)₃, Silyl Hydrides, then 1% HClPhenol, Alkane researchgate.net

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that play a major role in the degradation of organic compounds in both atmospheric and aquatic environments. atamanchemicals.com The reaction of hydroxyl radicals with this compound is expected to be rapid due to the presence of the activating double bond and aromatic rings.

The primary pathways for oxidation by •OH include:

Addition to the C=C Double Bond: This is a major reaction pathway, leading to the formation of an epoxide or, through further reactions, cleavage of the double bond to yield benzaldehyde and other smaller molecules. rsc.org

Addition to the Aromatic Rings: •OH can add to the phenyl or cinnamyl aromatic rings to form hydroxycyclohexadienyl radicals. These can subsequently react with oxygen to form various hydroxylated phenols and other ring-opened products. nih.govsfu.ca

Hydrogen Abstraction: Abstraction of a hydrogen atom from the allylic position can occur, though this is generally a less significant pathway compared to addition reactions for unsaturated compounds.

Studies on similar 3-phenyl-2-propene compounds show that oxidation readily forms aldehyde and epoxy derivatives, with common products being benzaldehyde and benzoic acid resulting from the cleavage of the carbon-carbon double bond. rsc.org

Biotransformation Pathways: Mechanistic Studies (excluding ecological impact)

Biotransformation by microorganisms is a critical process for the environmental degradation of organic compounds. Bacteria and fungi possess diverse enzymatic systems capable of cleaving the stable bonds in molecules like this compound.

The biotransformation of aryl ethers is well-documented, particularly in the context of lignin (B12514952) degradation, as the β-O-4 aryl ether linkage is the most common bond in this natural polymer. rsc.orgmicrobenotes.com Bacteria from the genus Sphingobium, for example, have a specialized catabolic pathway for cleaving these bonds. researcher.lifenih.gov This pathway involves a sequence of enzymatic reactions:

Cα-Oxidation: An NAD⁺-dependent Cα-dehydrogenase (like LigD) oxidizes the hydroxyl group at the alpha-carbon of the propyl side chain (in lignin models). nih.govresearchgate.net For this compound, an analogous initial oxidation of the allylic alcohol (if formed via hydrolysis) or the double bond could occur.

Ether Cleavage: A β-etherase (like LigE or LigF), which is often a glutathione (B108866) S-transferase (GST), catalyzes the nucleophilic attack of glutathione on the β-carbon, cleaving the ether bond and releasing a guaiacol (B22219) (or in this case, phenol) molecule. rsc.orgresearcher.lifenih.gov

Further Degradation: The resulting glutathione conjugate and the phenolic compound are then further metabolized through other cellular pathways. nih.gov

Another documented biotransformation mechanism for ethers, particularly diphenyl ethers, involves cytochrome P450 monooxygenases. uomus.edu.iqresearchgate.net This process typically begins with the hydroxylation of one of the aromatic rings. The resulting hydroxylated intermediate can then undergo further oxidation, potentially leading to the cleavage of the ether bond or the aromatic ring itself. uomus.edu.iqresearchgate.net For some polybrominated diphenyl ethers (PBDEs), oxidative metabolism has been observed to occur at the ortho positions, followed by debromination. acs.org

Enzyme-Mediated Ether Cleavage Pathways in Model Microorganisms

The β-aryl ether bond (β-O-4) is the most prevalent linkage in lignin, accounting for up to 70% of all bonds. researchgate.net Consequently, many microorganisms have evolved enzymatic systems to break this bond, which is crucial for carbon cycling in terrestrial ecosystems. researchgate.net These enzymatic pathways, primarily studied in lignin-degrading white-rot fungi and certain bacteria, provide a robust model for the potential degradation of this compound.

The primary mechanism of ether cleavage is oxidative, catalyzed by extracellular enzymes such as peroxidases and laccases. microbenotes.comscispace.com These enzymes act non-specifically, generating radical intermediates that lead to the spontaneous cleavage of the ether linkage. microbenotes.com

Key Microorganisms and Enzymes:

White-Rot Fungi: Organisms like Phanerochaete chrysosporium and Coriolus versicolor are highly efficient lignin degraders. scispace.com They secrete a suite of powerful oxidative enzymes, including:

Lignin Peroxidase (LiP): This heme-containing peroxidase has a high redox potential, enabling it to directly oxidize non-phenolic aromatic rings, which is a key step in breaking down lignin model compounds. microbenotes.comscispace.com

Manganese Peroxidase (MnP): This enzyme oxidizes Mn(II) to Mn(III), which in turn acts as a diffusible oxidizer of phenolic compounds and can mediate the degradation of non-phenolic structures. microbenotes.com

Laccase: A copper-containing oxidase that oxidizes phenolic compounds. In the presence of small mediator molecules, laccases can also oxidize non-phenolic lignin units, expanding their catalytic activity. microbenotes.com

Bacteria: Several bacterial species have been identified that can cleave β-aryl ether bonds. Sphingobium sp. SYK-6 is an extensively studied bacterium capable of degrading various lignin-derived dimers. researchgate.net It utilizes a series of intracellular enzymes for the stereospecific degradation of these compounds. Other bacteria capable of lignin degradation include species of Pseudomonas, Rhodococcus, and Bacillus. researchgate.net

The table below summarizes key microorganisms and their enzymatic systems relevant to the cleavage of β-aryl ether bonds, analogous to the structure of this compound.

MicroorganismEnzyme SystemPrimary MechanismReference
Phanerochaete chrysosporium (fungus)Lignin Peroxidase (LiP), Manganese Peroxidase (MnP)Extracellular oxidative cleavage via radical formation scispace.com
Coriolus versicolor (fungus)Laccase, PeroxidasesExtracellular oxidative cleavage of phenolic and non-phenolic units scispace.com
Sphingobium sp. SYK-6 (bacterium)Lig series enzymes (e.g., LigDFG)Intracellular stereospecific cleavage of β-aryl ether bond researchgate.net
Rhodococcus jostii RHA1 (bacterium)β-etherase systemsCleavage of the β-aryl ether bond in lignin model compounds researchgate.net

Metabolic Pathways of Analogs in Isolated Systems (Mechanistic Focus)

Mechanistic studies using lignin model compounds and other ether-containing analogs have elucidated the specific chemical transformations involved in ether cleavage. These pathways highlight two distinct strategies: oxidative cleavage, common in aerobic organisms, and reductive cleavage, observed in some anaerobic bacteria.

Oxidative Cleavage of β-Aryl Ether Models:

In white-rot fungi like Phanerochaete chrysosporium, the degradation of a non-phenolic β-O-4 model dimer by Lignin Peroxidase (LiP) proceeds via a well-established pathway. scispace.com

Initial Oxidation: LiP catalyzes the one-electron oxidation of one of the aromatic rings in the dimer, forming an aryl cation radical. scispace.com

Cα-Cβ Bond Cleavage: The primary degradation route involves the cleavage of the bond between the α and β carbons of the propyl side chain, yielding an aldehyde from the terminal part of the molecule. scispace.com

Ether Bond Cleavage: A secondary pathway involves the direct cleavage of the β-aryl ether bond (O-C4), also initiated by the radical cation intermediate. scispace.com

The degradation of the cinnamyl portion would likely follow pathways established for similar phenylpropanoid compounds. For instance, after cleavage, the resulting cinnamic acid or cinnamaldehyde can be further metabolized. Studies on Stenotrophomonas sp. TRMK2 have shown that cinnamic acid is first reduced to 3-phenylpropionic acid, which then undergoes hydroxylation and ring cleavage. nih.gov

Anaerobic Ether Cleavage:

A different mechanism for ether cleavage exists in anaerobic bacteria. Acetobacterium dehalogenans, for example, can grow on methoxylated aromatic compounds (methyl phenyl ethers) by cleaving the ether bond. acs.org This process is not oxidative and avoids the use of molecular oxygen. acs.org

Enzyme System: The cleavage is mediated by a multi-component enzyme system known as O-demethylase. acs.org This system includes methyltransferases and a corrinoid protein. acs.org

Mechanism: The process involves the transfer of the methyl group from the ether to a cobalamin cofactor on the corrinoid protein. The methyl group is then transferred to tetrahydrofolate, and the aromatic ring is released as a phenol. acs.org

This anaerobic pathway demonstrates an alternative biochemical strategy for ether cleavage that could be relevant for this compound in anoxic environments.

The table below outlines the mechanistic steps in the degradation of key analogs of this compound.

Analog TypeModel OrganismKey EnzymesMechanistic StepsReference
Lignin β-O-4 Dimer (Oxidative)Phanerochaete chrysosporiumLignin Peroxidase (LiP)1. One-electron oxidation of the aromatic ring to form an aryl cation radical.2. Cα-Cβ cleavage or direct O-C4 ether bond cleavage. scispace.com
Methyl Phenyl Ether (Reductive)Acetobacterium dehalogenansO-demethylase (Methyltransferases, Corrinoid Protein)1. Transfer of the alkyl group from the ether to a cobalamin cofactor.2. Release of the corresponding phenol. acs.org
Cinnamic Acid (Post-cleavage)Stenotrophomonas sp.Cinnamate (B1238496) reductase, Hydroxylases, Dioxygenases1. Reduction of the side chain (cinnamic acid → 3-phenylpropionic acid).2. Hydroxylation of the aromatic ring.3. Ortho-cleavage of the dihydroxylated ring. nih.gov

Future Directions and Emerging Research Avenues for Cinnamyl Phenyl Ether

Novel Synthetic Methodologies and Sustainable Production

The development of environmentally benign and efficient synthetic routes for cinnamyl phenyl ether is a key area of future research. Current explorations are moving beyond traditional methods to embrace catalytic systems that offer higher yields and selectivity under milder conditions.

One promising approach involves the use of nanostructured catalysts. For instance, Fe/SiO2·TiO2 catalysts have been shown to facilitate the synthesis and isomerization of allyl phenyl ethers, suggesting a potential avenue for the production of this compound. Another innovative method is the copper(II)-catalyzed cross-coupling of cinnamyl alcohol with potassium phenyltrifluoroborate. acs.org Optimization of this reaction has identified Cu(OAc)2·H2O as an effective and economical catalyst. acs.org

Furthermore, research into micellar catalysis presents a green alternative for synthesis. beilstein-journals.org Systems using surfactants like polyoxyethanyl α-tocopheryl sebacate (B1225510) (PTS) in water have demonstrated high yields for related amination reactions of allylic ethers, indicating their potential applicability to the synthesis of this compound. beilstein-journals.org These methods reduce the reliance on volatile organic solvents and often allow for catalyst recycling. beilstein-journals.org

Iron-catalyzed reactions also offer a more sustainable and cost-effective alternative to precious metal catalysts like palladium. An iron-catalyzed intramolecular decarboxylative O-allylation has been shown to produce this compound from 1-phenylallyl phenyl carbonate. karger.com

Future work will likely focus on refining these catalytic systems, exploring new ligands, and optimizing reaction conditions to improve efficiency and sustainability. The table below summarizes some of the novel synthetic approaches being investigated.

Catalyst SystemReactantsKey Features
Copper(II) Acetate (B1210297)/DMAP Cinnamyl alcohol, Potassium phenyltrifluoroborateAir- and moisture-stable reactants, catalytic copper use. acs.org
Iron Carbonyl Complex 1-Phenylallyl phenyl carbonateCost-effective and abundant metal catalyst, regioselective. karger.com
Palladium/Hydrazone Ligand This compound derivatives, Arylboronic acidsHigh yields for producing 1,3-diarylpropenes. researchgate.netresearchgate.net
Nickel Pincer Complex This compound, Aryl Grignard reagentsHigh catalytic activity for cross-coupling reactions. researchgate.netmdpi.com
Palladium in Micelles (PTS/water) trans-Cinnamyl phenyl ether, AminesGreen reaction medium (water), protection of sensitive intermediates. beilstein-journals.org

Advanced Characterization Techniques and In Situ Studies

The elucidation of reaction mechanisms and the real-time monitoring of transformations involving this compound are critical for optimizing synthetic protocols. Future research will increasingly rely on advanced spectroscopic and analytical techniques to gain deeper insights.

In situ monitoring of reactions, for example using Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable data on reaction kinetics, intermediate formation, and the influence of various parameters on the reaction pathway. researchgate.net This is particularly relevant for complex catalytic cycles, such as those in nickel-catalyzed cross-coupling reactions where understanding the behavior of intermediates is key to improving yields and selectivity. researchgate.netmdpi.com

The study of the Claisen rearrangement of this compound in different solvent environments, including isotropic and nematic liquid crystal solvents, has been a subject of investigation to understand the influence of the reaction medium on the rearrangement mechanism. dissercat.comwatoc.net Future studies could employ advanced computational models alongside experimental data to further probe these effects.

Expanded Scope of Reactivity and Mechanistic Exploration

Investigating the full reactive potential of this compound is a central theme for future research. While its role in cross-coupling and rearrangement reactions is established, there is scope to explore its participation in other transformations.

Palladium-catalyzed allylic arylation of this compound derivatives with arylboronic acids has been shown to be an effective method for synthesizing unsymmetrical 1,3-diarylpropenes. researchgate.netresearchgate.netresearchgate.net This highlights the utility of this compound as a precursor to complex molecular architectures.

The cross-coupling of this compound with aryl Grignard reagents, catalyzed by nickel pincer complexes, has been demonstrated to proceed with high regioselectivity to form linear allylbenzene (B44316) derivatives. researchgate.netmdpi.comresearchgate.net Mechanistic studies suggest the formation of a catalytically active species that selectively cleaves the allylic C(sp³)–O bond. researchgate.net Further exploration of different Grignard reagents and substituted cinnamyl ethers could expand the synthetic utility of this reaction. mdpi.com

The Claisen rearrangement, a classic reaction of allyl aryl ethers, remains an area of interest. sciencemadness.org For this compound, understanding the factors that control the rearrangement versus other potential side reactions is crucial for its synthetic applications. sciencemadness.org

Integration into Advanced Functional Materials Research

The unique chemical structure of this compound and its derivatives makes them potential building blocks for advanced functional materials. The phenyl and cinnamyl groups can be tailored to impart specific optical, electronic, or polymeric properties.

Research in this area is still nascent but holds significant promise. For example, derivatives of this compound, such as 1,3-diarylpropenes, could be investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The ability to introduce various functional groups onto the aromatic rings through cross-coupling reactions opens up possibilities for creating a wide range of materials with tunable properties.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for reactions involving this compound, providing insights into reaction mechanisms and helping to predict the outcome of new reactions.

Design Novel Derivatives: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic or steric properties for specific applications, such as in catalysis or materials science.

Elucidate Spectroscopic Data: Theoretical calculations of NMR spectra and other spectroscopic properties can aid in the characterization of new compounds and the interpretation of experimental data.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. Resolution Strategy :

Conduct control experiments with purified reagents.

Use in-situ monitoring (e.g., FTIR) to track intermediate formation.

Compare results with computational models (DFT) to validate mechanisms .

Advanced: What methodologies are used to assess the environmental fate of this compound analogs?

  • Degradation Studies : Hydrolysis and photolysis experiments under controlled pH/UV conditions .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to measure LC50 values .
  • Computational Modeling : Apply fugacity models (e.g., EQC) to predict partitioning in air/water/soil systems .

Data Interpretation : Cross-reference with polybrominated diphenyl ether (PBDE) datasets for analogous behavior .

Safety: What precautions are recommended for handling this compound derivatives?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Incinerate halogenated derivatives at >1000°C to avoid toxic byproducts .

Note : Refer to GHS classification for glycidyl ether analogs (Group 2B carcinogen) as a precautionary benchmark .

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